11-Hydroxyundecyl 8-bromooctanoate
Description
11-Hydroxyundecyl 8-bromooctanoate is a brominated ester characterized by a long aliphatic chain (undecyl) with a hydroxyl group at the 11th carbon and a bromine atom at the 8th position of the octanoate moiety. Its molecular formula is C₁₉H₃₅BrO₃, with a molecular weight of 385.39 g/mol. The compound combines lipophilicity from the long hydrocarbon chain with polar reactivity from the hydroxyl and bromine groups, making it a candidate for applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
CAS No. |
819883-43-7 |
|---|---|
Molecular Formula |
C19H37BrO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
11-hydroxyundecyl 8-bromooctanoate |
InChI |
InChI=1S/C19H37BrO3/c20-16-12-8-6-7-11-15-19(22)23-18-14-10-5-3-1-2-4-9-13-17-21/h21H,1-18H2 |
InChI Key |
YOMLOCHLXCWERX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl 8-bromooctanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 11-bromoundecanol and 8-bromooctanoic acid.
Esterification: The hydroxyl group of 11-bromoundecanol reacts with the carboxyl group of 8-bromooctanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester bond.
Purification: The product is then purified using techniques like column chromatography to obtain pure 11-Hydroxyundecyl 8-bromooctanoate.
Industrial Production Methods
In an industrial setting, the production of 11-Hydroxyundecyl 8-bromooctanoate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyundecyl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products
Substitution: Formation of 11-azidoundecyl 8-bromooctanoate or 11-thiocyanatoundecyl 8-bromooctanoate.
Oxidation: Formation of 11-oxoundecyl 8-bromooctanoate.
Reduction: Formation of 11-hydroxyundecyl 8-hydroxyoctanoate.
Scientific Research Applications
11-Hydroxyundecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-Hydroxyundecyl 8-bromooctanoate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Ethyl 8-Bromooctanoate (CAS: 29823-21-0)
Key Similarities and Differences :
- Structure: Ethyl 8-bromooctanoate shares the 8-bromooctanoate moiety but uses an ethyl group instead of 11-hydroxyundecyl.
- Molecular Weight : 249.15 g/mol (vs. 385.39 g/mol for 11-hydroxyundecyl analog), leading to differences in volatility and solubility .
- Applications: Pharmaceuticals: Ethyl 8-bromooctanoate is a brominating agent in drug synthesis, contributing to antiviral and anticancer compound development . Agrochemicals: Used in herbicides and insecticides due to its stability and reactivity .
- Reactivity : The ethyl ester’s shorter chain enhances solubility in organic solvents, whereas the 11-hydroxyundecyl group in the target compound may improve membrane permeability in drug delivery systems.
Hexabromocyclododecane (HBCD; CAS: 25637-99-4)
Key Contrasts :
- Structure: HBCD is a fully brominated cyclic alkane, unlike the linear ester structure of 11-hydroxyundecyl 8-bromooctanoate.
- Environmental Impact: HBCD is persistent, bioaccumulative, and toxic (PBT), leading to global restrictions . The ester linkage in 11-hydroxyundecyl 8-bromooctanoate may enhance biodegradability, reducing environmental risks.
- Applications : HBCD is a flame retardant, while the target compound’s functional groups suggest roles in synthetic chemistry rather than material science.
Sodium 8-(2-Hydroxybenzamido)octanoate (CAS: 19311-91-2)
Functional Group Comparison :
- Structure : Features a hydroxybenzamido group and carboxylate, differing from the target compound’s ester and hydroxyl groups.
- Solubility: The sodium salt form increases water solubility, whereas 11-hydroxyundecyl 8-bromooctanoate’s long chain favors lipid solubility .
Data Table: Comparative Properties
Research Findings and Implications
- Synthetic Utility: The bromine atom in 11-hydroxyundecyl 8-bromooctanoate enables nucleophilic substitution reactions, akin to ethyl 8-bromooctanoate’s role in alkylation or cross-coupling reactions .
- Drug Delivery: The hydroxyl group may facilitate conjugation with bioactive molecules, enhancing targeting compared to non-hydroxylated analogs.
- Environmental Safety : Unlike HBCD, the ester group in the target compound may reduce bioaccumulation risks, though bromine content warrants ecotoxicology studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
